molecular formula C16H20N2 B12653392 4-((4-Aminophenyl)methyl)-2-isopropylaniline CAS No. 85423-00-3

4-((4-Aminophenyl)methyl)-2-isopropylaniline

Cat. No.: B12653392
CAS No.: 85423-00-3
M. Wt: 240.34 g/mol
InChI Key: DOHNBPOFDTUUKY-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)methyl)-2-isopropylaniline is an organic compound with a complex structure that includes both aniline and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)methyl)-2-isopropylaniline can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with isopropylbenzene under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or reductive amination. These methods are designed to produce large quantities of the compound efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)methyl)-2-isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines with different substituents .

Scientific Research Applications

4-((4-Aminophenyl)methyl)-2-isopropylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)methyl)-2-isopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-Phenyl-4-piperidinamine

Uniqueness

4-((4-Aminophenyl)methyl)-2-isopropylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aniline and isopropyl groups makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

85423-00-3

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]-2-propan-2-ylaniline

InChI

InChI=1S/C16H20N2/c1-11(2)15-10-13(5-8-16(15)18)9-12-3-6-14(17)7-4-12/h3-8,10-11H,9,17-18H2,1-2H3

InChI Key

DOHNBPOFDTUUKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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